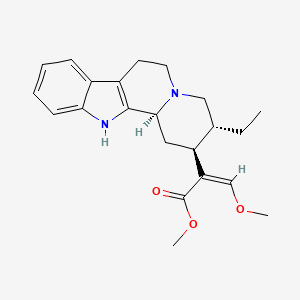
Dihydrocorynantheine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrocorynantheine is a natural product found in the plant species Uncaria macrophylla. It belongs to the class of monoterpene indole alkaloids, which are known for their complex structures and significant therapeutic values . This compound has garnered interest due to its potential pharmacological activities and its role as a precursor in the biosynthesis of other bioactive alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthetic preparation of dihydrocorynantheine involves the use of engineered microbial hosts, such as Saccharomyces cerevisiae. The process begins with the production of strictosidine, a universal precursor to many monoterpene indole alkaloids. This is achieved through the compartmentalization of the mevalonate pathway in the mitochondria of the yeast cells .
Industrial Production Methods: Industrial production of this compound is still in the experimental stages, with microbial fermentation being a promising approach. The optimization of yeast strains to produce high titers of the desired alkaloids is a key focus. Techniques such as CRISPR-dCas9 interference and overexpression of transcriptional regulators are employed to enhance the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Dihydrocorynantheine undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is the reduction of the iminium intermediate by a medium-chain alcohol dehydrogenase, leading to the formation of this compound .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include strictosidine aglycone and medium-chain alcohol dehydrogenase. The reaction conditions typically involve microbial fermentation and enzymatic catalysis .
Major Products Formed: The major product formed from the reduction of the iminium intermediate is this compound. This compound can further undergo methylation to produce corynantheidine .
Wissenschaftliche Forschungsanwendungen
Dihydrocorynantheine has a broad range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of other bioactive alkaloids. In biology and medicine, it is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties . Additionally, this compound is used in the development of novel synthetic strategies to obtain indole alkaloids with therapeutic potential .
Wirkmechanismus
The mechanism of action of dihydrocorynantheine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of neurotransmitter systems and the inhibition of certain enzymes. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence the central nervous system and exhibit neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Dihydrocorynantheine is structurally similar to other corynantheine alkaloids, such as corynantheidine, hirsutine, and hirsuteine . These compounds share a tetracyclic indole[2,3-a]-quinolizidine motif and exhibit similar pharmacological activities. this compound is unique in its specific reduction and methylation pathways, which distinguish it from its analogs .
List of Similar Compounds:- Corynantheidine
- Hirsutine
- Hirsuteine
- Geissoschizine methyl ether
This compound’s unique biosynthetic pathway and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C22H28N2O3 |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
methyl (Z)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13-/t14-,17-,20-/m0/s1 |
InChI-Schlüssel |
NMLUOJBSAYAYEM-CPHCKLLXSA-N |
SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Isomerische SMILES |
CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34 |
Kanonische SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 |
Synonyme |
18,19-dihydrocorynantheine corynantheidine dihydrocorynantheine hirsutine hirsutine, (16E)-isomer hirsutine, (16E,20beta)-isomer hirsutine, (3beta,16E)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


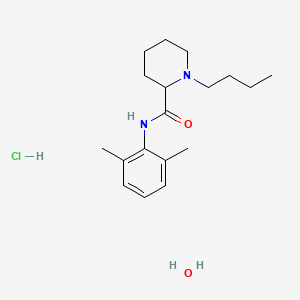
![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
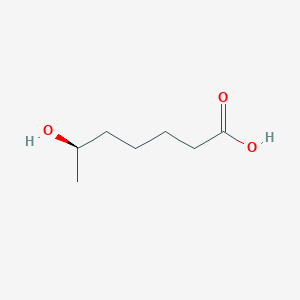
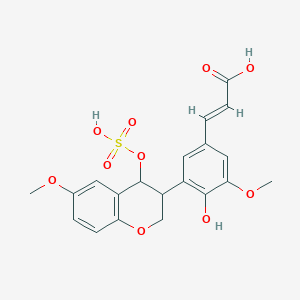

![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)
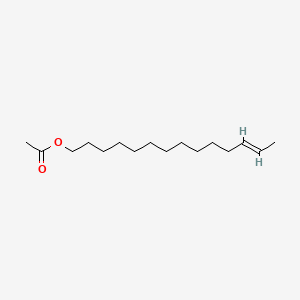

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)
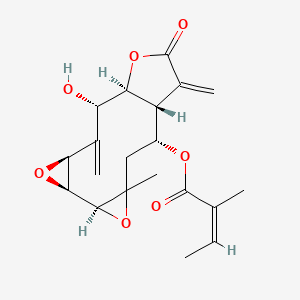
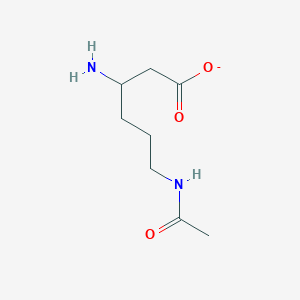
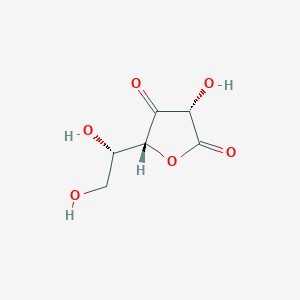
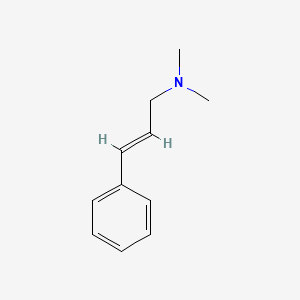
![Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-4-(5-oxazolyl)-, inner salt](/img/structure/B1237473.png)
